molecular formula C13H17ClN2O2 B8150136 Ethyl 6-chloro-4-(cyclopentylamino)nicotinate

Ethyl 6-chloro-4-(cyclopentylamino)nicotinate

Cat. No.: B8150136
M. Wt: 268.74 g/mol
InChI Key: VQLZBDNSTVDLTD-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-(cyclopentylamino)nicotinate (CAS 1588424-57-0) is a nicotinate ester derivative with a molecular formula of C13H17ClN2O2 and a molecular weight of 268.74 g/mol . This compound features a chloro substituent and a cyclopentylamino group on its pyridine ring, a structure that classifies it as a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its molecular framework is frequently employed in the design and synthesis of novel chemical entities, particularly as a building block for kinase inhibitors . For instance, similar nicotinate derivatives are investigated as potential intermediates in the development of CDK4/6 inhibitors, which are a prominent class of compounds in oncology research . Researchers utilize this compound strictly for laboratory R&D purposes. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 6-chloro-4-(cyclopentylamino)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-2-18-13(17)10-8-15-12(14)7-11(10)16-9-5-3-4-6-9/h7-9H,2-6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLZBDNSTVDLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1NC2CCCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis typically begins with ethyl 4,6-dichloronicotinate, where the 4-chloro group is selectively replaced by cyclopentylamine via nucleophilic aromatic substitution. The electron-withdrawing ester group at the 3-position activates the 4-position for substitution, while the 6-chloro group remains inert under mild conditions. Cyclopentylamine acts as the nucleophile, facilitated by polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

Experimental Procedure

A representative protocol involves heating ethyl 4,6-dichloronicotinate (10 mmol) with cyclopentylamine (12 mmol) in DMF (30 mL) at 80°C for 12–16 hours under nitrogen. Potassium carbonate (15 mmol) is added to scavenge HCl, driving the reaction to completion. Post-reaction, the mixture is diluted with ethyl acetate, washed with water and brine, and purified via flash chromatography (petroleum ether/ethyl acetate gradient) to yield the product.

Table 1: Optimization of Nucleophilic Substitution Conditions

ParameterCondition 1Condition 2Optimal Condition
SolventDMFTHFDMF
Temperature (°C)806080
BaseK2CO3LiOHK2CO3
Yield (%)685268

Data compiled from.

Direct Amination-Esterification Tandem Approach

One-Pot Synthesis

An alternative method employs 6-chloro-4-hydroxynicotinic acid as the starting material. Sequential amination and esterification are performed in a single pot to reduce purification steps. Cyclopentylamine (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 2 equiv) are added to a solution of the acid in dichloromethane (DCM), followed by coupling reagent O-(7-azabenzotriazol-1-yl)-N,N,N,N-tetramethyluronium hexafluorophosphate (HATU, 1.1 equiv). After 2 hours, ethanol (5 equiv) and sulfuric acid (0.1 equiv) are introduced to esterify the carboxylate, yielding the target compound after 12 hours.

Yield and Scalability

This tandem approach achieves a 74% yield on a 5-gram scale, with HPLC purity >98%. Critical factors include:

  • Stoichiometry: Excess cyclopentylamine (1.5 equiv) improves conversion but complicates purification.

  • Catalyst: HATU outperforms EDCl/HOBt in minimizing side reactions.

Palladium-Catalyzed Coupling Reactions

Buchwald-Hartwig Amination

For higher regioselectivity, palladium-catalyzed coupling between ethyl 4-bromo-6-chloronicotinate and cyclopentylamine has been explored. Using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 2 mol%) and Xantphos (4 mol%) in toluene at 100°C, the reaction achieves 82% yield within 6 hours. This method avoids competing substitutions at the 6-position, a common issue in nucleophilic routes.

Limitations and Alternatives

While efficient, the palladium method requires anhydrous conditions and inert atmospheres, increasing operational complexity. Nickel catalysts, such as NiCl2(dme), offer a cost-effective alternative but with lower yields (65%).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.41 (s, 1H, H-2), 7.51 (q, J = 8.0 Hz, 1H, H-5), 4.26 (m, 2H, OCH2CH3), 3.77 (s, 3H, COOCH3), 1.22 (t, J = 7.0 Hz, 3H, CH2CH3).

  • MS (ESI): m/z 268.74 [M+H]+.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time = 12.3 minutes.

Industrial-Scale Production Considerations

Cost-Effective Modifications

  • Solvent Recycling: DMF recovery via distillation reduces waste and costs.

  • Catalyst Reuse: Immobilized palladium catalysts enable three reaction cycles without significant activity loss.

Regulatory Compliance

  • Genotoxic Impurities: Residual cyclopentylamine is controlled to <10 ppm via ion-exchange chromatography.

  • Environmental Impact: Chlorinated byproducts are minimized using flow chemistry systems.

Emerging Methodologies

Photocatalytic Amination

Visible-light-mediated amination using eosin Y as a photocatalyst achieves 70% yield under ambient conditions, offering energy savings. This method is particularly effective for electron-deficient pyridines.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, reducing reaction time from 16 hours to 30 minutes while maintaining 85% yield .

Chemical Reactions Analysis

Substitution Reactions

The chloro group at the 6-position undergoes nucleophilic substitution under basic or thermal conditions. This reaction is pivotal for introducing diverse functional groups:

Example Reaction Conditions

ReagentSolventTemperatureTimeProductYieldSource
Sodium azideDMF100°C16 h6-Azido derivative61%
CyclopropylamineDMF/K₂CO₃80°C12 h6-Cyclopropylamino analog63%
Primary aminesDIPEA/HATURT3 hAmide-coupled derivatives26–63%
  • Key Insight : Substitution efficiency depends on the nucleophile’s strength and steric hindrance. Polar aprotic solvents like DMF enhance reactivity .

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a precursor for further derivatization:

Conditions and Outcomes

ReagentSolventTemperatureTimeProductNotesSource
6M HClH₂O/EtOHReflux6 h6-Chloro-4-(cyclopentylamino)nicotinic acidComplete conversion
NaOH (2M)H₂O/THF60°C4 hSodium salt of nicotinic acidHigh purity
  • Application : The carboxylic acid intermediate is used in amide coupling (e.g., with HATU/DIPEA) .

Reduction Reactions

Catalytic hydrogenation selectively reduces the chloro group or modifies the aromatic system:

Experimental Protocols

CatalystPressureSolventTemperatureProductYieldSource
Pd/C (10%)50 psiMeOH30°CDechlorinated derivative85%
LiAlH₄THF0°C to RTAlcohol from ester reduction70%
  • Note : Hydrogenolysis preserves the cyclopentylamino group while removing chlorine .

Oxidation Pathways

The cyclopentylamino group can be oxidized to form N-oxides, though this requires controlled conditions:

Oxidizing Agents

ReagentSolventTemperatureProductYieldSource
m-CPBADCM0°C to RTN-Oxide45%
H₂O₂ (30%)AcOH50°CN-Oxide with partial hydrolysis30%

Coupling Reactions

After hydrolysis to the carboxylic acid, the compound participates in peptide-like couplings:

Amide Formation

Coupling ReagentBaseSolventProductYieldSource
HATUDIPEADMFNicotinamide derivatives63%
EDCl/HOBtNMMDCMCyclohexylamide analogs58%

Halogen Exchange

The chloro group can be replaced by bromine or iodine under specific conditions:

Halogenation Methods

ReagentCatalystSolventProductYieldSource
NaBr/Pd(OAc)₂DMF120°C6-Bromo derivative55%
CuI/I₂DMSO80°C6-Iodo analog40%

Scientific Research Applications

Therapeutic Applications

1. Inhibition of Protein Kinases

One of the primary applications of ethyl 6-chloro-4-(cyclopentylamino)nicotinate is its role as an inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK-4). IRAK-4 is a crucial component in the signaling pathways of various inflammatory responses. Inhibiting this kinase can provide therapeutic benefits for diseases characterized by excessive inflammation, such as autoimmune disorders and certain cancers. Studies have demonstrated that compounds similar to this compound can effectively reduce inflammation and modulate immune responses in animal models .

2. Treatment of Autoimmune Diseases

The compound has shown promise in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. By inhibiting IRAK-4, it can potentially decrease the activity of pro-inflammatory cytokines, thereby alleviating symptoms associated with these conditions. Research indicates that such inhibitors may lead to significant improvements in disease management and patient quality of life .

3. Cancer Therapy

This compound is also being investigated for its anti-cancer properties. Its ability to inhibit key signaling pathways involved in cell proliferation makes it a candidate for cancer treatment. Preclinical studies have suggested that this compound can induce apoptosis in cancer cells and inhibit tumor growth, particularly in hematological malignancies .

Case Studies

Case Study 1: IRAK-4 Inhibition in Inflammatory Diseases

A study published in a peer-reviewed journal demonstrated that a derivative of this compound significantly reduced markers of inflammation in a murine model of rheumatoid arthritis. The study highlighted a reduction in joint swelling and pain, along with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Study 2: Efficacy Against Cancer Cells

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including those from leukemia and lymphoma. The compound was found to induce apoptosis through caspase activation pathways, showcasing its potential as an anti-cancer agent .

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-4-(cyclopentylamino)nicotinate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position 4) Molecular Formula Molecular Weight Key Differences vs. Target Compound Reference
Ethyl 6-chloro-4-(methylamino)nicotinate Methylamino C₁₀H₁₂ClN₂O₂ 230.67 Smaller substituent; higher polarity
Methyl 6-chloro-4-(isopropylamino)nicotinate Isopropylamino C₁₀H₁₄ClN₂O₂ 230.68 Methyl ester; branched alkyl chain
Ethyl 6-chloro-4-((3-fluorocyclopentyl)amino)nicotinate 3-Fluorocyclopentylamino C₁₃H₁₆ClFN₂O₂ 286.73 Fluorine addition; enhanced electronegativity
Ethyl 4-amino-6-chloronicotinate Amino C₈H₉ClN₂O₂ 200.62 No cyclopentyl group; reduced steric hindrance
Ethyl 6-((1-benzylpiperidin-4-yl)methylamino)-5-cyano-2-methyl-4-phenylnicotinate Benzylpiperidinylmethylamino C₂₉H₃₂ClN₅O₂ 542.05 Additional cyano and phenyl groups; complex structure

Key Observations :

  • Electronic Effects : Fluorination of the cyclopentyl ring (as in ) enhances electronegativity, which may alter hydrogen-bonding interactions in biological targets.
  • Ester Group Variations : Methyl vs. ethyl esters (e.g., ) influence metabolic stability, as ethyl esters are typically more resistant to hydrolysis.

Pharmacological and Physicochemical Properties

  • Acetylcholinesterase Inhibition : Compound 15 (from ), featuring a benzylpiperidinyl group, showed moderate activity (IC₅₀ ~ 1 µM), suggesting that bulkier substituents may enhance target engagement.
  • Melting Points: Methylamino and isopropylamino analogs exhibit melting points of 170–172°C and ~60°C , respectively, indicating crystallinity variations influenced by substituent size.
  • Solubility: Amino-substituted derivatives (e.g., ) are more water-soluble than cyclopentylamino analogs, aligning with their lower logP values.

Biological Activity

Ethyl 6-chloro-4-(cyclopentylamino)nicotinate is a compound that has garnered attention for its potential biological activities, particularly in the context of inflammation and immune response modulation. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of substituted nicotinates, characterized by the presence of a cyclopentylamino group. Its chemical structure can be represented as follows:

  • Molecular Formula : C12_{12}H14_{14}ClN2_2O2_2
  • Molecular Weight : 256.7 g/mol

The biological activity of this compound is primarily linked to its role as a kinase modulator. Research indicates that it may inhibit IRAK4 (Interleukin-1 receptor-associated kinase 4), which plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors. This inhibition can lead to reduced pro-inflammatory cytokine production, making it a potential therapeutic agent for various inflammatory diseases.

Biological Activity Overview

  • Anti-inflammatory Effects :
    • This compound has been shown to suppress the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect is achieved through the inhibition of TLR signaling pathways, particularly those activated by lipopolysaccharides (LPS) .
  • Cytokine Production Inhibition :
    • In studies involving RAW264.7 macrophage cells, the compound demonstrated significant inhibition of LPS-induced cytokine production with IC50 values ranging from 1.1 to 11 nM for NO and TNF-alpha . This suggests its potential utility in treating conditions characterized by excessive inflammation.
  • Modulation of Immune Response :
    • The compound's ability to modulate immune responses has been highlighted in research focusing on autoimmune diseases. By inhibiting IRAK4, it may help regulate TLR-mediated immune responses, which are implicated in diseases such as rheumatoid arthritis and multiple sclerosis .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of TNF-alpha and IL-6 production
Cytokine InhibitionIC50 values for NO: 1.1 - 11 nM
Immune ModulationPotential role in treating autoimmune diseases

Case Study 1: In Vitro Effects on Macrophages

In an experimental setup using RAW264.7 cells, treatment with this compound resulted in a marked decrease in LPS-induced cytokine secretion. The study concluded that the compound effectively inhibits TLR4 signaling, thereby reducing inflammation .

Case Study 2: Therapeutic Potential in Autoimmune Disorders

A study investigating IRAK4 inhibitors indicated that compounds similar to this compound could significantly alleviate symptoms in mouse models of multiple sclerosis and rheumatoid arthritis, suggesting its potential as a therapeutic agent .

Q & A

Q. What are the key synthetic routes for Ethyl 6-chloro-4-(cyclopentylamino)nicotinate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) using a chloronicotinate precursor and cyclopentylamine. For example, in a two-step synthesis (), methyl 4,6-dichloronicotinate reacts with isopropylamine at 60°C in THF, followed by hydrolysis with LiOH to yield the carboxylic acid. Key factors include:
  • Solvent system : THF/EtOH (3:1 v/v) enhances amine solubility and reactivity .
  • Temperature : Prolonged heating (e.g., 65 hours at 60°C) ensures complete substitution .
  • Purification : Flash chromatography (e.g., n-hexane/ethyl acetate gradients) achieves >74% purity .
  • Yield optimization : Excess amine (1.2–3 equivalents) drives the reaction to completion .
StepReagents/ConditionsYieldPurity Check Method
1Cyclopentylamine, THF/EtOH, 60°C74%TLC, LC-MS
2LiOH, THF/H₂O, 80°C85%LC-MS

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • LC-MS : Monitors reaction progress and confirms molecular ion peaks (e.g., m/z = 229 [M+1] for intermediates) .
  • ¹H/¹³C NMR : Assigns cyclopentylamino proton environments (δ 1.5–2.5 ppm for cyclopentyl CH₂) and ester carbonyl signals (δ 165–170 ppm) .
  • Melting Point : Determines crystalline purity (e.g., 170–172°C for analogous compounds) .
  • Elemental Analysis : Validates C, H, N, and Cl content to confirm stoichiometry .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reactivity in nicotinate derivatives?

  • Methodological Answer : Substituents on the pyridine ring and amine moiety dictate reaction kinetics. For example:
  • Electron-withdrawing groups (e.g., Cl at position 6) activate the ring for SNAr by increasing electrophilicity at position 4 .
  • Bulky amines (e.g., cyclopentyl vs. isopropyl): Steric hindrance reduces nucleophilic attack efficiency, requiring longer reaction times (65 hours vs. 16 hours for isopropylamine) .
  • Electronic effects : Electron-donating groups on the amine (e.g., benzylpiperidine in ) lower reactivity, necessitating higher temperatures or polar aprotic solvents.

Q. What strategies optimize reaction yields while minimizing impurities in multi-step syntheses?

  • Methodological Answer :
  • Stepwise monitoring : Use TLC or LC-MS after each step to isolate intermediates and avoid carryover impurities .
  • Solvent selection : Polar solvents (e.g., THF/EtOH) improve amine solubility, while aqueous workups remove unreacted starting materials .
  • Catalytic additives : Triethylamine (TEA) neutralizes HCl byproducts, preventing side reactions .
  • Temperature control : Lower temperatures (e.g., 60°C) reduce decomposition of heat-sensitive intermediates .

Q. How can researchers address contradictions between predicted and observed spectroscopic data?

  • Methodological Answer :
  • Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to resolve overlapping NMR signals .
  • High-resolution MS : Differentiates isobaric impurities (e.g., m/z 286.73 for C₁₃H₁₆ClFN₂O₂ vs. 253.61 for C₉H₇ClF₃NO₂) .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .
  • Controlled degradation studies : Identify impurities (e.g., ester hydrolysis products) via LC-MS fragmentation patterns .

Data Contradiction Analysis

Q. How should researchers interpret conflicting yields from similar synthetic protocols?

  • Methodological Answer : Discrepancies often arise from:
  • Reagent purity : Technical-grade vs. anhydrous solvents alter reaction kinetics .
  • Workup differences : Incomplete extraction (e.g., ethyl acetate vs. dichloromethane) reduces recovered product .
  • Catalyst variability : Trace metal contaminants in LiOH may accelerate hydrolysis .
    Solution : Standardize reagents, document lot numbers, and replicate conditions using controlled variables.

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